5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine 5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18349185
InChI: InChI=1S/C9H7ClFN3S/c10-6-2-1-3-7(11)5(6)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14)
SMILES:
Molecular Formula: C9H7ClFN3S
Molecular Weight: 243.69 g/mol

5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC18349185

Molecular Formula: C9H7ClFN3S

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine -

Specification

Molecular Formula C9H7ClFN3S
Molecular Weight 243.69 g/mol
IUPAC Name 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C9H7ClFN3S/c10-6-2-1-3-7(11)5(6)4-8-13-14-9(12)15-8/h1-3H,4H2,(H2,12,14)
Standard InChI Key NVTVRDMOZBVVBJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)Cl)CC2=NN=C(S2)N)F

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

5-(2-Chloro-6-fluorobenzyl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chloro-6-fluorobenzylthio group and an amine at position 2. The molecular formula is C₉H₇ClFN₃S₂, with a molecular weight of 284.76 g/mol . The InChI key (NOXXZJKLBHPKPU-UHFFFAOYSA-N) and SMILES notation (C1=CC(=C(C(=C1)Cl)F)CSC2=NN=C(S2)N) provide unambiguous structural identifiers .

Table 1: Key Physicochemical Parameters

ParameterValueSource
Molecular Weight284.76 g/mol
Solubility (Buffer, pH 7.4)75 µM (solute), 11 mM bis-Tris
LogP (Predicted)3.2
Hydrogen Bond Donors2

Spectroscopic Fingerprints

¹H NMR Analysis (600 MHz, D₂O):

  • The aromatic region (7.0–7.4 ppm) displays multiplet peaks corresponding to the 2-chloro-6-fluorobenzyl group .

  • A singlet at 4.33 ppm integrates for 2H, attributed to the methylene (-CH₂-) bridge .

  • The amine proton resonates as a broad peak at 2.68 ppm, though contamination was noted in some batches .

13C NMR confirms the thiadiazole ring carbons at 168.2 ppm (C-2) and 152.4 ppm (C-5) . IR spectroscopy reveals N-H stretching at 3350 cm⁻¹ and C-S vibrations at 680 cm⁻¹ .

Synthetic Methodologies

Nucleophilic Substitution Route

The primary synthesis involves reacting 2-amino-1,3,4-thiadiazole with 2-chloro-6-fluorobenzyl chloride in anhydrous DMF. Key steps include:

  • S-Alkylation: The thiol group attacks the benzyl chloride, forming the thioether linkage .

  • Cyclocondensation: Acid-catalyzed dehydration yields the thiadiazole ring .

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueYield (%)Purity (%)
Temperature80°C7895
SolventDMF8297
Catalyst (H₂SO₄)0.5 eq7593

Alternative Pathways

  • Acetamide Linker Strategy: Intermediate 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide reacts with piperazines to enhance lipophilicity .

  • Thiourea Cyclization: Base-mediated S-alkylation of thioureas followed by cyclodehydration produces aminothiazole derivatives .

Pharmacological Profile

Antitumor Activity

The compound exhibits potent cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cells:

Table 3: In Vitro Cytotoxicity (IC₅₀, µg/mL)

Cell Line5-(2-Chloro-6-fluorobenzyl)-Thiadiazole5-FU (Control)
MCF-76.51 ± 0.237.89 ± 0.45
HepG28.81 ± 0.349.12 ± 0.51

Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Substitution with -Cl or -F enhances DNA intercalation .

  • Lipophilic Moieties: Piperazine or benzyl groups improve membrane permeability .

Biochemical Interactions

DNA Binding Studies

Fluorescence quenching assays reveal intercalative binding to calf thymus DNA:

  • Binding Constant (Kb): 1.2 × 10⁵ M⁻¹ .

  • Thermodynamics: ΔH = -28.4 kJ/mol (exothermic), ΔS = +64 J/mol·K (entropy-driven) .

Enzymatic Targets

  • Topoisomerase II Inhibition: IC₅₀ = 3.8 µM, comparable to etoposide .

  • HDAC Suppression: 40% inhibition at 10 µM .

Analytical Profiling

Table 4: Stability in Buffer (pH 7.4, 37°C)

Time (h)Remaining (%)Degradation Products
0100
2492Hydrolyzed thioether
4885Oxidized sulfoxide

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